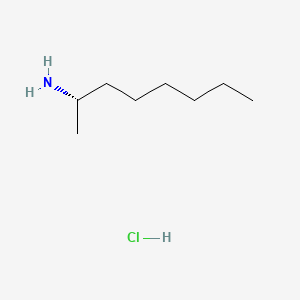

(+)-2-Octylamine hydrochloride

Description

Historical Context of Chiral Amine Chemistry

The study of chiral amines is deeply rooted in the history of stereochemistry, a field that blossomed in the 19th century. The pioneering work of Louis Pasteur in 1848, demonstrating that racemic tartaric acid could be separated into two crystalline forms that were mirror images of each other, laid the groundwork for our understanding of chirality. numberanalytics.com This discovery that molecules could exist as non-superimposable mirror images, termed enantiomers, was a watershed moment in chemistry. numberanalytics.com The term "chirality," derived from the Greek word for hand, "cheir," was later coined by Lord Kelvin in 1894 to describe this property of "handedness" in molecules. wikipedia.orgquora.com

Chiral amines, organic compounds featuring an amino group (-NH2) attached to a chiral carbon atom, quickly became a focal point of study. openaccessgovernment.org Their basic nature allows them to form salts with acids, a property that early chemists exploited for the separation of racemic mixtures—a process known as resolution. libretexts.org The ability to resolve racemates was, and remains, a critical step in obtaining enantiomerically pure compounds for further study and application. libretexts.org The historical development of methods to synthesize and separate chiral amines has been pivotal for advancements in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenaccessgovernment.org

Significance of Chirality in Chemical Sciences

Chirality is a fundamental concept in chemistry with profound implications, particularly in biological systems. numberanalytics.comnumberanalytics.com Most biologically relevant molecules, including amino acids (the building blocks of proteins), carbohydrates, and nucleic acids, are chiral and typically exist as a single enantiomer in living organisms. wikipedia.orgquora.com This inherent chirality in biological systems means that the two enantiomers of a chiral molecule can interact very differently with enzymes, receptors, and other biomolecules. numberanalytics.comstudysmarter.co.uk

The physiological and pharmacological effects of a chiral drug, for instance, are often attributed to only one of its enantiomers. The other enantiomer may be inactive or, in some cases, cause undesirable or even harmful effects. numberanalytics.comstudysmarter.co.uk A tragic and well-known example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, leading to severe birth defects. numberanalytics.comopenaccessgovernment.orgnumberanalytics.com This starkly illustrates the critical importance of stereochemistry in drug design and development. Consequently, the ability to synthesize and analyze enantiomerically pure compounds is of paramount importance in modern chemistry. numberanalytics.comopenaccessgovernment.org

Overview of Academic Research Relevance of (+)-2-Octylamine Hydrochloride

This compound, the hydrochloride salt of the (S)-enantiomer of 2-octylamine, serves as a valuable tool in academic research. nih.gov Its primary significance lies in its utility as a chiral resolving agent. Due to its basic nature, it can react with racemic acids to form diastereomeric salts. libretexts.org These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once separated, the pure enantiomers of the acid can be regenerated. libretexts.org

Beyond its role in resolution, chiral amines like (+)-2-octylamine are also employed as building blocks in asymmetric synthesis, where the goal is to create a new chiral center in a molecule with a specific stereochemistry. sigmaaldrich.comacs.org The inherent chirality of the amine can influence the stereochemical outcome of a reaction, guiding the formation of one enantiomer over the other. researchgate.net Furthermore, derivatives of chiral amines are utilized in chiral chromatography as part of the chiral stationary phase to separate enantiomers of other compounds.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-octan-2-amine;hydrochloride nih.gov |

| Molecular Formula | C8H20ClN nih.gov |

| Molecular Weight | 165.70 g/mol nih.gov |

| Appearance | White or off-white crystalline powder ontosight.ai |

| Solubility | Highly soluble in water ontosight.ai |

Interactive Data Table: Properties of this compound (Data sourced from PubChem and other chemical databases)

| Identifier | Value | Source |

| CAS Number | 61289-25-6 | PubChem nih.gov |

| PubChem CID | 12278033 | PubChem nih.gov |

| InChIKey | AXTDZHQPXGKMIB-QRPNPIFTSA-N | PubChem nih.gov |

| Canonical SMILES | CCCCCCC@HN.Cl | PubChem nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

61289-25-6 |

|---|---|

Molecular Formula |

C8H20ClN |

Molecular Weight |

165.70 g/mol |

IUPAC Name |

(2S)-octan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-3-4-5-6-7-8(2)9;/h8H,3-7,9H2,1-2H3;1H/t8-;/m0./s1 |

InChI Key |

AXTDZHQPXGKMIB-QRPNPIFTSA-N |

Isomeric SMILES |

CCCCCC[C@H](C)N.Cl |

Canonical SMILES |

CCCCCCC(C)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Stereoselective Access

Asymmetric Synthesis Pathways

The direct synthesis of enantiomerically pure amines is a highly sought-after goal in organic chemistry. acs.org For (+)-2-Octylamine, several asymmetric strategies have been developed to control the stereochemistry at the C2 position.

Chiral Catalysis in Enantioselective Reductions

A prominent method for the asymmetric synthesis of chiral amines involves the enantioselective reduction of a prochiral ketone precursor. nih.gov In the case of (+)-2-Octylamine, this typically involves the reduction of 2-octanone (B155638). While some iridium-catalyzed hydrosilylations of 2-octanone have shown high yields, the enantiomeric excess has been reported to be as low as 19%. acs.org

However, significant advancements have been made using chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. ru.nlmdpi.com These catalysts, generated in situ from chiral amino alcohols and borane, can effectively reduce prochiral ketones with high enantioselectivity. mdpi.com The use of bifunctional thiourea-amine organocatalysts with catecholborane also presents a viable, air-stable alternative for the enantioselective reduction of ketones. nih.gov These catalysts work by forming a stereochemically biased boronate-amine complex, which enhances the nucleophilicity of the hydride while the thiourea (B124793) activates the carbonyl group. nih.gov

A metal-free approach for the highly stereoselective reduction of ketimines to chiral amines has also been developed. thieme-connect.comthieme-connect.com This method utilizes a removable chiral auxiliary on the imine, which is then reduced by trichlorosilane (B8805176) in the presence of N,N-dimethylformamide, often resulting in quantitative yields and excellent stereocontrol. thieme-connect.comthieme-connect.com

Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally benign route to chiral amines. scielo.br Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity.

Enzymatic Resolution: One common biocatalytic method is the kinetic resolution of a racemic mixture of 2-octylamine. Lipases, such as Candida antarctica lipase (B570770) B, can be used to selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted enantiomer. researchgate.net For instance, the lipase-catalyzed acyl transfer from ethyl octanoate (B1194180) can produce (S)-2-octylamine with high optical purity (ee >93–99%), leaving the (R)-enantiomer, which corresponds to (+)-2-octylamine after conversion, enriched. researchgate.net

Acylase Hydrolysis: Another biocatalytic strategy involves the hydrolysis of an N-acylated racemic amine. Acylases can selectively hydrolyze one enantiomer of the N-acyl-2-octanamine, leaving the other enantiomer untouched. A patented method describes the preparation of tert-octylamine (B44039) through the acylase hydrolysis of N-tert-octyl phenylacetamide. google.com This principle can be applied to the resolution of 2-octylamine.

Reductive Amination: Recent research has focused on the use of reductive aminases for the synthesis of chiral amines from ketones. Thermotolerant fungal reductive aminases have demonstrated high conversion rates and enantiomeric excess in the synthesis of (R)-2-Aminooctane from 2-octanone. Omega-transaminases have also been employed in the stereoselective synthesis of chiral amines from ketones, using an amine donor like 2-aminopropane. google.com

Classical Racemic Synthesis and Subsequent Resolution Strategies

A more traditional approach involves the synthesis of a racemic mixture of 2-octylamine, which is then resolved into its constituent enantiomers. ontosight.ai

Reduction of Ketone Precursors (e.g., 2-octanone)

The reduction of 2-octanone is a straightforward method to produce racemic 2-octylamine. ontosight.ai This can be achieved through various reduction methods, including catalytic hydrogenation or the use of metal hydride reagents. A common laboratory and industrial method is reductive amination, where 2-octanone reacts with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas over a Raney nickel catalyst, to form the amine. libretexts.org

| Precursor | Reducing Agent/Catalyst | Product | Reference |

| 2-Octanone | H₂ / Raney Nickel | (±)-2-Octylamine | |

| 2-Octanone | Ammonia, H₂ / Transition Metal Catalyst | (±)-2-Octylamine |

Amination Reactions of Alcohol Precursors (e.g., 2-octanol (B43104) with ammonia)

The direct amination of 2-octanol with ammonia is another viable route to 2-octylamine. ontosight.aigoogle.com This reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. google.comencyclopedia.pub Homogeneous ruthenium catalysts, such as [carbonylchlorohydridotris(triphenyl-phosphane)ruthenium(II)], have been shown to be effective for this transformation, with selectivities towards the primary amine being influenced by pressure and the ratio of liquid to gas phase volumes. google.comresearchgate.net Heterogeneous catalysts, including nickel supported on γ-Al₂O₃, have also been investigated for the hydrogen transfer amination of 2-octanol. encyclopedia.pub

| Precursor | Reagent | Catalyst | Product | Reference |

| 2-Octanol | Ammonia | [RuH(CO)Cl(PPh₃)₃] / Xantphos | 2-Octylamine | google.comresearchgate.net |

| 2-Octanol | Ammonia | Ni/γ-Al₂O₃ | 2-Octylamine | encyclopedia.pub |

Nucleophilic Alkylation of Amines

The nucleophilic alkylation of an amine with an alkyl halide is a fundamental method for forming C-N bonds. wikipedia.orgucalgary.ca However, the direct alkylation of ammonia with a secondary alkyl halide like 2-bromooctane (B146060) to produce 2-octylamine is often complicated by overalkylation, leading to the formation of secondary and tertiary amines. wikipedia.org This makes controlling the reaction to selectively yield the primary amine challenging.

More controlled methods, such as the use of N-aminopyridinium salts as ammonia surrogates, have been developed to achieve selective monoalkylation. nih.govacs.org In this "self-limiting alkylation," the initial N-alkylation produces a less reactive pyridinium (B92312) salt, thus preventing overalkylation. nih.govacs.org

Optimization of Reaction Conditions for Enantiomeric Purity

The efficiency and, crucially, the enantiomeric purity of the resulting (+)-2-octylamine hydrochloride are highly dependent on the conditions of the enzymatic kinetic resolution step. The optimization of various reaction parameters is therefore critical to maximize the enantiomeric excess of the precursor, (S)-2-octanol. Key factors that have been systematically studied include the choice of enzyme, solvent, temperature, and acyl donor.

Effect of Different Lipases: The choice of lipase is a fundamental parameter influencing both the reaction rate and the enantioselectivity. Several commercially available lipases have been evaluated for the kinetic resolution of (±)-2-octanol. Novozym 435, an immobilized Candida antarctica lipase B, has been shown to be particularly effective, exhibiting high conversion and excellent enantioselectivity. semanticscholar.org

Interactive Data Table: Comparison of Different Lipases for the Kinetic Resolution of (±)-2-Octanol semanticscholar.org

Effect of Temperature: Temperature affects the reaction rate and the stability of the enzyme. While higher temperatures can increase the reaction rate, they may also lead to a decrease in enzyme stability and enantioselectivity. For the kinetic resolution of (±)-2-octanol, a temperature range of 30-60°C is often explored. For example, with CalB, high enantioselectivities and excellent conversions were observed at temperatures up to 70°C, indicating the high thermostability of this particular enzyme. researchgate.net

Effect of Acyl Donor: The nature of the acyl donor used for the esterification reaction also influences the reaction's efficiency. Vinyl acetate (B1210297) is a commonly used and effective acyl donor because the co-product, acetaldehyde, is volatile and its removal can drive the reaction forward. semanticscholar.org Other acyl donors such as ethyl laurate and lauric acid have also been investigated. escholarship.org

Interactive Data Table: Optimization of Reaction Parameters for Novozym 435-Catalyzed Resolution of (±)-2-Octanol semanticscholar.orgresearchgate.net This table summarizes the influence of various parameters on the kinetic resolution of (±)-2-octanol using Novozym 435. The data is compiled from studies employing Response Surface Methodology (RSM) to identify optimal conditions.

The data in the table is illustrative and compiled from multiple sources focusing on the optimization of the enzymatic resolution of the precursor alcohol. The subsequent conversion to the amine is assumed to proceed with retention of stereochemistry.

Following the optimized kinetic resolution, the highly enantiomerically enriched (S)-2-octanol is separated from the (R)-2-octyl acetate. The conversion of (S)-2-octanol to (+)-2-octylamine can then be achieved through established chemical transformations, such as the Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, or by conversion to an alkyl sulfonate and subsequent reaction with an ammonia equivalent. These steps are generally designed to proceed with inversion of configuration, thus yielding the desired (+)-enantiomer of 2-octylamine. The final step involves treatment with hydrochloric acid to afford the stable this compound salt. The enantiomeric purity of the final product is fundamentally determined by the success of the enzymatic resolution step.

Advanced Chiral Resolution Techniques

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for enantiomeric separation, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations. For primary amines like 2-octylamine, resolution is typically achieved after derivatization to introduce a chromophore, which aids in UV detection. The derivatized enantiomers are then passed through a column packed with a chiral stationary phase.

Research has shown the successful resolution of the 3,5-dinitrophenyl derivative of 2-octylamine. A study utilized a novel CSP derived from (S)- chromatographyonline.comParacyclophane-13-carboxylic acid. This phase demonstrated effective chiral recognition for the derivatized amine, achieving a notable separation factor. chromatographyonline.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.

Table 1: HPLC Resolution of 2-Octylamine Derivative

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) |

| 3,5-Dinitrophenyl derivative of 2-octylamine | CSP-1 ((S)- chromatographyonline.comParacyclophane-13-carboxylic acid based) | Hexane/2-Propanol | ~1.1 |

| Data sourced from Chemistry Letters, 1992. chromatographyonline.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. rsc.org SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and higher efficiency due to the low viscosity and high diffusivity of the mobile phase. waters.commdpi.com

For the enantioseparation of primary amines, polysaccharide-based or cyclofructan-based CSPs are often effective. Studies on a range of chiral primary amines have demonstrated that a cyclofructan-based phase (CF6-P) can achieve excellent selectivity. chromatographyonline.comchromatographyonline.com The mobile phase typically consists of supercritical CO2 with a polar organic modifier, such as methanol, and acidic/basic additives to improve peak shape and selectivity. chromatographyonline.comchromatographyonline.com For primary amines, a combination of trifluoroacetic acid and triethylamine (B128534) has been shown to be an effective additive, whereas basic additives like ammonium (B1175870) hydroxide (B78521) can negate enantioselectivity. chromatographyonline.comchromatographyonline.com

Table 2: General SFC Screening Conditions for Primary Amine Enantioseparation

| Parameter | Condition |

| Chiral Stationary Phase | Cyclofructan-based (e.g., CF6-P) |

| Mobile Phase | CO2 / Methanol |

| Additives | 0.3% Trifluoroacetic Acid / 0.2% Triethylamine (in Methanol) |

| Benefit | Improved peak symmetry and high success rate for baseline separation. chromatographyonline.comchromatographyonline.com |

| This table represents a general strategy for primary amines and is applicable for developing a specific method for 2-octylamine. |

Crystallization-Based Resolution

Crystallization remains a widely used method for chiral resolution on an industrial scale due to its cost-effectiveness and scalability.

The most classic and common method for resolving racemic amines is through the formation of diastereomeric salts. chromatographyonline.com This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. chromatographyonline.com This reaction converts the pair of enantiomers into a pair of diastereomers.

(R,S)-2-octylamine + (R)-Chiral Acid → [(R)-2-octylammonium-(R)-Acid Salt] + [(S)-2-octylammonium-(R)-Acid Salt]

Unlike enantiomers, diastereomers possess different physical properties, including solubility. nih.gov This difference allows for their separation by fractional crystallization. nih.gov One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, a strong base is used to neutralize the acid, liberating the pure enantiomer of the amine. libretexts.org Commonly used resolving agents for amines include chiral carboxylic acids like (+)-tartaric acid and (-)-mandelic acid. nih.govgoogle.com The success of this method depends heavily on finding the right combination of resolving agent and solvent to maximize the solubility difference between the two diastereomeric salts. rsc.org

Preferential crystallization, also known as resolution by entrainment, is a technique that can only be applied to racemic mixtures that crystallize as conglomerates. A conglomerate is a mechanical mixture of separate crystals of the two enantiomers. shimadzu.com This is in contrast to a racemic compound, where both enantiomers are present in a 1:1 ratio within the same crystal lattice. shimadzu.com Conglomerates are relatively rare, accounting for less than 10% of all racemates. shimadzu.com

The process involves seeding a saturated solution of the racemate with crystals of one pure enantiomer. This induces the crystallization of that same enantiomer, while the other remains in solution in a supersaturated state. academie-sciences.fr However, available data suggests that many simple chiral amines tend to form racemic compounds, which cannot be separated by this method. libretexts.org Therefore, it is unlikely that preferential crystallization is a viable technique for the resolution of racemic 2-octylamine or its hydrochloride salt.

Kinetic Resolution Approaches

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting, unreacted enantiomer.

For 2-octylamine, enzymatic kinetic resolution has been shown to be highly effective. In one study, Candida antarctica lipase (B570770) B (CALB) was used to catalyze the acylation of racemic 2-octylamine. The enzyme selectively acylates one enantiomer at a much higher rate than the other, allowing for the production of the remaining unreacted amine with high optical purity. This method has produced 2-octylamine with enantiomeric excess values ranging from 93% to 99%.

A more advanced approach is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slow-reacting enantiomer. This is often achieved using a metal catalyst. For instance, a ruthenium catalyst can be used to continuously racemize the unreacted amine enantiomer back into the racemic mixture. nih.govacademie-sciences.frmdpi.com This allows the enzyme to theoretically convert the entire starting racemic material into a single, enantiomerically pure product, overcoming the 50% maximum yield limitation of standard kinetic resolution.

Table 3: Kinetic Resolution of 2-Octylamine

| Method | Catalyst System | Principle | Achieved Purity (ee) |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CALB) | Enantioselective acylation of one enantiomer. | 93-99% |

| Dynamic Kinetic Resolution (DKR) | CALB + Ruthenium Catalyst | Enzymatic resolution combined with in-situ racemization of the undesired enantiomer. | Potentially >99% (with theoretical 100% yield) |

| Data for enzymatic resolution sourced from ResearchGate chromatographyonline.com; DKR information based on established methodologies. nih.govmdpi.com |

Chemical Reactivity, Transformation, and Mechanistic Studies

Thermal Dissociation and Decomposition Pathways

The thermal decomposition of amine hydrochlorides is a critical aspect of their stability. Studies on tri-n-octylamine hydrochloride (TOAHCl), a tertiary amine analogue, provide significant insights into the potential mechanisms, products, and kinetics that could be applicable to primary amine hydrochlorides like the 2-octyl isomer.

The thermal dissociation of amine hydrochlorides can proceed through different pathways. For tri-n-octylamine hydrochloride, two primary pathways have been investigated:

Pathway 1: Reversible dissociation into the parent amine (tri-n-octylamine, TOA) and hydrogen chloride (HCl). ias.ac.in

Pathway 2: Decomposition to a secondary amine (di-n-octylamine, DOA) and an alkyl halide (1-chlorooctane). ias.ac.in

Quantum chemical simulations and experimental methods such as thermogravimetry (TG) coupled with Fourier-transform infrared spectroscopy (FTIR) have been employed to study these pathways. ias.ac.in For TOAHCl, results from both theoretical calculations and experimental analysis consistently show that Pathway 1 is the dominant mechanism under typical heating conditions. ias.ac.in The thermal dissociation was found to occur in two continuous steps, which is a distinction from lower molecular weight amine hydrochlorides. ias.ac.in

Differential scanning calorimetry (DSC) measurements determined the experimental enthalpy of dissociation for TOAHCl to be 70.793 kJ·mol⁻¹. ias.ac.in Kinetic analysis of similar long-chain quaternary ammonium (B1175870) salts has shown that degradation reactions often follow first-order kinetics, with the rate being significantly influenced by temperature and the molecular structure. scispace.com

Table 1: Potential Thermal Dissociation Pathways

| Pathway | Reactant | Products | Dominance (for TOAHCl) |

|---|---|---|---|

| 1 | Tri-n-octylamine hydrochloride | Tri-n-octylamine + Hydrogen chloride | Dominant |

The choice of solvent has a pronounced effect on the thermal stability and dissociation of amine hydrochlorides. Research on TOAHCl has shown that inert solvents with low polarity, such as decalin and dodecane, are favorable for promoting thermal dissociation. researchgate.net The solvent can influence the reaction by stabilizing or destabilizing the ionic reactant versus the neutral dissociation products.

The stability of amines in solution is also affected by the presence of other compounds. For instance, the thermal degradation of monoethanolamine (MEA) is significantly influenced by the concentration of CO2 and the presence of organic diluents in aqueous solutions. nih.gov While water is a common solvent, replacing it with organic solvents like glycols can alter the degradation rates. nih.gov For phentolamine (B1677648) hydrochloride, another amine salt, degradation kinetics were shown to be affected by the solvent, with polyethylene (B3416737) glycol 400 having a definite effect, while propylene (B89431) glycol had little to no effect. nih.gov

To theoretically determine the most favorable reaction pathway, computational chemistry methods are invaluable. For the thermal dissociation of TOAHCl, Density Functional Theory (DFT) calculations were used to investigate the potential energy surface of the competing pathways. ias.ac.in

A key part of this analysis is the search for the transition state (TS) for each pathway. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. ias.ac.in Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other, confirming that the identified TS correctly links the intended species. ias.ac.inacs.org

For TOAHCl, TS search and IRC calculations confirmed that the pathway leading to the formation of tri-n-octylamine (TOA) and HCl has a lower energy barrier than the pathway leading to di-n-octylamine (DOA) and 1-chlorooctane. This computational result supports the experimental observation that TOA and HCl are the primary dissociation products. ias.ac.in

Hydrolysis and Degradation Mechanisms in Aqueous Media

The behavior of protonated amines in water, especially under high-temperature hydrothermal conditions, reveals potential degradation pathways. Studies on the n-octylammonium cation (OctAH⁺), the protonated form of the primary amine n-octylamine, provide a model for the hydrolysis and degradation of (+)-2-Octylamine hydrochloride. nii.ac.jpresearchgate.netnih.gov

In aqueous media, the primary hydrolytic pathway for the n-octylammonium cation involves the cleavage of the C-N bond. nii.ac.jpnih.gov This reaction, a form of substitution where water acts as the nucleophile, yields octanol (B41247) and an ammonium ion. In the case of n-octylammonium, the product is 1-octanol. nih.gov It is expected that for 2-octylammonium hydrochloride, this pathway would yield 2-octanol (B43104).

Studies conducted under hydrothermal conditions (300-400 °C) show that the resulting octanol can undergo subsequent isomerization to form more thermodynamically stable isomers. nii.ac.jpnih.gov The hydrolysis and subsequent reactions are found to be accelerated at lower pH. nih.gov

An alternative pathway that also involves the C-N bond is an elimination reaction, which produces an alkene. For the n-octylammonium cation, this reaction yields octene. nih.gov

Table 2: Major Products from Hydrothermal Reactions of n-Octylammonium Cation (OctAH⁺)

| Reaction Type | Description | Major Products |

|---|---|---|

| Hydrolysis | Nucleophilic substitution by water, C-N bond cleavage | Octanol, Ammonium ion |

Disproportionation is another potential reaction pathway for ammonium cations in aqueous media. While this reaction was not reported as a major pathway for the n-octylammonium cation, it was observed in the same study for the smaller ethylammonium (B1618946) cation (EtAH⁺). nii.ac.jpresearchgate.netnih.gov

In this reaction, two ethylammonium ions react to form a diethylammonium (B1227033) cation (a secondary amine) and an ammonium ion. This suggests that under certain conditions, primary ammonium salts can transform into secondary ammonium species. Whether this pathway is significant for larger cations like the 2-octylammonium ion would require specific investigation.

Fundamental Organic Transformations

The amino group in (+)-2-octylamine is a versatile functional group that can participate in a wide array of fundamental organic transformations. These reactions allow for the modification of the amine itself or the introduction of the chiral octan-2-yl moiety into other molecules.

Nucleophilic Substitution Reactivity

The lone pair of electrons on the nitrogen atom of (+)-2-octylamine, once deprotonated from its hydrochloride salt, renders it a potent nucleophile. This nucleophilicity allows it to readily participate in substitution reactions with various electrophiles.

One of the most common transformations is the reaction with alkyl halides. In these reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium salts if an excess of the alkyl halide is used. The reaction proceeds via an S(_N)2 mechanism, which typically involves an inversion of configuration if the electrophilic carbon is a stereocenter. However, in the case of (+)-2-octylamine reacting with an achiral alkyl halide, the stereochemistry of the amine is retained.

The general scheme for the nucleophilic substitution of an alkyl halide with an amine is as follows:

R-NH(_2) + R'-X (\rightarrow) R-NH-R' + HX

Where R is the octan-2-yl group, R' is an alkyl group, and X is a halogen.

It is important to note that the initial product, a secondary amine, is also nucleophilic and can react further with the alkyl halide. This can lead to a mixture of products, including the tertiary amine and the quaternary ammonium salt. To favor the formation of the secondary amine, a large excess of the primary amine is often employed.

Table 1: Examples of Nucleophilic Substitution Reactivity of Amines

| Amine Reactant | Electrophile | Product(s) | General Observations |

| Primary Amine | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Reaction can proceed to multiple alkylations. Excess amine favors mono-alkylation. |

| Secondary Amine | Alkyl Halide | Tertiary Amine, Quaternary Ammonium Salt | Still nucleophilic and can be further alkylated. |

| Primary Amine | Acyl Chloride | Secondary Amide | Generally a high-yielding reaction. |

| Primary Amine | Sulfonyl Chloride | Sulfonamide | Forms a stable sulfonamide derivative. |

Oxidation and Reduction Pathways

The amino group of (+)-2-octylamine can undergo both oxidation and reduction, leading to a variety of functional groups.

Oxidation:

The oxidation of primary amines can yield a range of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of imines, which can then be hydrolyzed to ketones. For instance, the catalytic oxidative deamination of 2-aminooctane (B1582153) using a ruthenium pincer complex as a catalyst in the presence of water has been reported to produce octan-2-one with an excellent yield of 94%. nih.gov This reaction proceeds with the liberation of hydrogen gas. nih.gov

Stronger oxidizing agents can lead to the formation of nitro compounds, although this is a less common transformation for simple aliphatic amines.

Reduction Pathways:

The amino group itself is already in a reduced state. However, derivatives of (+)-2-octylamine, such as imines and amides, can be reduced. For example, an imine formed from the reaction of (+)-2-octylamine with an aldehyde or ketone can be reduced to a secondary amine. This two-step process, known as reductive amination, is a powerful method for forming C-N bonds.

Common reducing agents for imines include sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and catalytic hydrogenation (H(_2)/Pd, Pt, or Ni). The choice of reducing agent can be critical for achieving stereoselectivity if a new chiral center is formed during the reduction. The asymmetric reduction of imines is a key strategy for the synthesis of chiral amines. organic-chemistry.org

Derivatization Strategies for Functional Group Modification

The primary amino group of (+)-2-octylamine is readily derivatized to form a variety of other functional groups, which can alter its physical and chemical properties or be used for analytical purposes.

Amide Formation:

One of the most common derivatization reactions is the formation of amides through acylation. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. The resulting N-(octan-2-yl) amides are generally stable, crystalline solids. This reaction is often used to protect the amino group or to introduce the chiral octan-2-yl moiety into more complex molecules. The stereochemistry at the chiral center of (+)-2-octylamine is retained during this transformation.

Sulfonamide Formation:

Similarly, (+)-2-octylamine can react with sulfonyl chlorides in the presence of a base to form sulfonamides. N-substituted sulfonamides are important functional groups in medicinal chemistry. This reaction provides a stable derivative of the parent amine.

Derivatization for Chiral Analysis:

Derivatization is also a key strategy for the analysis of chiral amines like (+)-2-octylamine by chromatographic techniques such as HPLC or GC. By reacting the chiral amine with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated on a non-chiral stationary phase, allowing for the determination of the enantiomeric purity of the original amine.

Table 2: Common Derivatization Reactions of Primary Amines

| Reagent Class | Reagent Example | Derivative Formed | Purpose of Derivatization |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Amide | Protection of the amino group, synthesis of new compounds. |

| Acid Anhydrides | Acetic anhydride | Amide | Protection of the amino group. |

| Sulfonyl Chlorides | p-Toluenesulfonyl chloride | Sulfonamide | Synthesis of medicinally relevant compounds, stable derivatives. |

| Chiral Derivatizing Agents | Mosher's acid chloride, Marfey's reagent | Diastereomeric Amides | Determination of enantiomeric purity. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (+)-2-Octylamine hydrochloride, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

While one-dimensional (1D) NMR (¹H and ¹³C) offers initial insights into the structure of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment. weebly.com Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly powerful.

A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. youtube.com For this compound, this would allow for the tracing of the entire alkyl chain, correlating the methyl protons at one end to the methine proton at the chiral center.

An HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is crucial for assigning the ¹³C spectrum, which often has less ambiguous chemical shifts. The combination of COSY and HSQC allows for a complete and confident assignment of all proton and carbon signals in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~0.9 (t) | ~14 |

| 2 | ~1.3 (m) | ~22 |

| 3 | ~1.3 (m) | ~26 |

| 4 | ~1.3 (m) | ~29 |

| 5 | ~1.5 (m) | ~36 |

| 6 (CH) | ~3.0 (m) | ~50 |

| 7 (CH₃) | ~1.2 (d) | ~23 |

| NH₃⁺ | Broad, ~7.5-8.5 | - |

NMR spectroscopy is not only a tool for final product characterization but also a powerful method for monitoring the progress of chemical reactions in real-time. rsc.orgresearchgate.net The synthesis of this compound, for instance, could involve the reduction of a corresponding ketone or the amination of a haloalkane followed by salt formation.

By acquiring NMR spectra at regular intervals during the reaction, it is possible to:

Track the disappearance of starting material signals and the appearance of product signals.

Identify and characterize any reaction intermediates or byproducts that may form.

Determine reaction kinetics and optimize reaction conditions such as temperature, pressure, and catalyst loading.

The formation of the hydrochloride salt itself can be monitored by observing the shift in the chemical environment of the protons and carbons near the amine group upon protonation. libretexts.org For example, the ¹H signal of the methine proton (CH) adjacent to the nitrogen and the protons of the NH₃⁺ group would be particularly sensitive to the acid-base reaction.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present and their local environment.

FTIR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound. thermofisher.com For this compound, the FTIR spectrum is characterized by vibrations of the alkyl chain and, most importantly, the ammonium (B1175870) group (NH₃⁺).

The formation of the hydrochloride salt from the free amine leads to significant and predictable changes in the IR spectrum. spectroscopyonline.com The characteristic N-H stretching vibrations of a primary amine (two bands around 3400-3250 cm⁻¹) are replaced by a very broad and strong absorption band for the N-H stretching of the ammonium ion (NH₃⁺), typically centered in the 3200-2800 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com This broadness is due to extensive hydrogen bonding in the solid state. Additionally, new bending vibrations for the NH₃⁺ group appear, including an asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend around 1550-1500 cm⁻¹. spectroscopyonline.com

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |

| N-H Asymmetric Bend (NH₃⁺) | 1625 - 1560 | Medium |

| N-H Symmetric Bend (NH₃⁺) | 1550 - 1500 | Medium |

| C-H Bend (Alkyl) | 1465 - 1375 | Medium |

| C-N Stretch | 1250 - 1020 | Medium-Weak |

Note: The exact positions and intensities can be influenced by the crystalline packing and hydrogen bonding network.

Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing vibrations of non-polar bonds and skeletal vibrations of the carbon backbone. nih.gov While the Raman spectra of enantiomers are identical, the technique is sensitive to the conformational isomers (conformers) of a molecule. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.orgresearchgate.net For a chiral compound like this compound, single-crystal XRD is uniquely capable of determining its absolute configuration without ambiguity. researchgate.net

The process involves growing a suitable single crystal of the compound, which can often be the most challenging step. wikipedia.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. wikipedia.org By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell is generated. youtube.com An atomic model is then fitted to this map, yielding precise information on:

Bond lengths and angles.

The conformation of the molecule in the solid state.

The packing of the molecules in the crystal lattice.

The network of intermolecular interactions, particularly the hydrogen bonds between the ammonium groups and the chloride ions.

This detailed structural information is invaluable for understanding the physical properties of the solid material and for computational modeling studies. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for its complete solid-state structural elucidation. researchgate.netlibretexts.org

Chromatographic Methods for Analytical Development (e.g., HPLC-UV method development for quantification)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection stands as a cornerstone for the quantitative analysis of active pharmaceutical ingredients (APIs). However, the quantification of this compound presents a distinct challenge: its chemical structure, a simple aliphatic amine, lacks a chromophore that absorbs light in the typical UV range. This inherent property precludes its direct detection and quantification by HPLC-UV. To overcome this limitation, a derivatization strategy is employed. This involves a chemical reaction to attach a UV-absorbing molecule (a chromophore) to the (+)-2-Octylamine molecule, a process known as pre-column derivatization. This derivatized product can then be readily detected and quantified.

Research Findings: Derivatization and HPLC-UV Method

The analytical development for quantifying this compound necessitates a validated, stability-indicating HPLC method. Given the structural nature of the compound, the method is logically built upon a pre-column derivatization step. Similar approaches have been successfully developed for other amine-containing compounds that lack native UV absorbance. nih.govresearchgate.net

One established derivatizing agent for primary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction involves the nucleophilic attack of the primary amine group of (+)-2-Octylamine on the chloroformate, resulting in a stable, highly UV-active derivative that can be detected with high sensitivity. researchgate.net Another common agent is phenylisothiocyanate (PITC), which reacts with the amine to form a phenylthiocarbamoyl (PTC) derivative, also suitable for UV detection. nih.gov

Forced degradation studies are integral to ensuring the specificity and stability-indicating nature of the method. These studies involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light to produce potential degradation products. researchgate.net A validated method must demonstrate the ability to separate the main derivatized compound peak from any peaks corresponding to degradation products or other impurities. nih.gov

Chromatographic Conditions

The separation of the derivatized (+)-2-Octylamine is typically achieved using reversed-phase HPLC. The specific conditions are optimized to ensure a sharp peak, good resolution, and a reasonable run time. Based on established methods for analogous derivatized amines, a robust set of chromatographic conditions can be defined. researchgate.net

The table below outlines a typical set of parameters for an HPLC-UV method for the quantification of this compound following derivatization with FMOC-Cl.

Table 1: Proposed HPLC-UV Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale/Details |

|---|---|---|

| HPLC System | Waters HPLC with PDA Detector or equivalent | A system with a photodiode array (PDA) detector is preferred to assess peak purity. researchgate.net |

| Derivatization Reagent | 0.015 M 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile | A well-established reagent that provides a highly sensitive UV-active derivative. researchgate.net |

| Reaction Conditions | Room temperature for ~20 minutes in a borate (B1201080) buffer (pH 8.5) | Allows for complete derivatization of the primary amine. researchgate.net |

| Column | Kromasil C18 (150 x 4.6 mm), 5 µm or equivalent | The C18 stationary phase provides excellent retention and separation for the nonpolar derivative. researchgate.net |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., 80:20 v/v) | An isocratic mobile phase composition is often sufficient for separating the derivative from excess reagent. researchgate.net |

| Flow Rate | 1.0 - 2.0 mL/minute | A flow rate of 2.0 mL/min can provide a good balance between analysis time and separation efficiency. researchgate.net |

| Injection Volume | 10 µL | A standard injection volume for achieving good peak shape and sensitivity. researchgate.net |

| Column Temperature | Ambient or controlled at 25-30 °C | Maintains consistent retention times and peak shapes. nih.gov |

| Detection Wavelength | 265 nm | The fluorenyl group of the FMOC derivative exhibits strong absorbance at this wavelength. researchgate.net |

| Run Time | ~12 minutes | Sufficient time to elute the derivatized analyte and any potential impurities. researchgate.net |

Method Validation Summary

The developed analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation process confirms the method's linearity, precision, accuracy, specificity, and robustness.

The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative HPLC method.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | The analyte peak should be free of interference from blanks, and degradation studies should show resolution between the analyte and degradation products. nih.govnih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 over a specified range (e.g., 5-30 µg/mL). researchgate.net |

| Accuracy | The closeness of the test results to the true value, typically assessed by recovery studies. | Percent recovery should be within 98.0% to 102.0%. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). researchgate.netnih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. chromatographyonline.comscielo.br |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. chromatographyonline.comscielo.br |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits when parameters like mobile phase composition, pH, and flow rate are slightly varied. nih.gov |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting molecular structures, energies, and properties. While specific DFT studies on (+)-2-octylamine hydrochloride are not extensively documented, research on related long-chain amine hydrochlorides, such as tri-n-octylamine hydrochloride (TOAHCl), provides a framework for understanding the potential outcomes of such analyses. ias.ac.in

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out reaction mechanisms. For amine hydrochlorides, a key process to study is thermal dissociation. In a study on TOAHCl, DFT combined with Intrinsic Reaction Coordinate (IRC) calculations was used to determine the pathway of its thermal decomposition. ias.ac.in The calculations revealed that the dissociation proceeds to form tri-n-octylamine (TOA) and hydrogen chloride (HCl), rather than undergoing a substitution reaction to produce di-n-octylamine and 1-chlorooctane. ias.ac.in This was determined by locating the transition state (TS) for the dissociation and following the reaction coordinate downhill to the products and reactants. ias.ac.in Similar computational strategies could be applied to this compound to predict its thermal stability and decomposition products.

Calculation of Thermochemical Parameters

Thermochemical parameters, such as enthalpy and crystal lattice energy, are fundamental to understanding the stability and energetics of a compound.

Enthalpy: For TOAHCl, the experimental enthalpy of dissociation was measured to be 70.793 kJ·mol⁻¹ using Differential Scanning Calorimetry (DSC). ias.ac.in DFT calculations yielded a remarkably close value of 69.395 kJ·mol⁻¹, demonstrating the accuracy of the theoretical approach. ias.ac.in This suggests that DFT calculations for this compound would also provide reliable enthalpy data.

Crystal Lattice Energy: The crystal lattice energy, a measure of the strength of the ionic interactions in a solid, can also be calculated using DFT in conjunction with a Born-Fajans-Haber cycle. For TOAHCl, this value was calculated to be 510.597 kJ·mol⁻¹. ias.ac.in This parameter is crucial for understanding the solid-state properties of ionic compounds like this compound. Research on related compounds, such as (1-CₙH₂ₙ₊₁NH₃)₂ZnCl₄, also highlights the use of crystallographic data to derive lattice potential energies. nih.gov

Table 1: Comparison of Experimental and DFT Calculated Thermochemical Data for Tri-n-octylamine Hydrochloride ias.ac.in

| Parameter | Experimental Value (kJ·mol⁻¹) | DFT Calculated Value (kJ·mol⁻¹) |

|---|---|---|

| Enthalpy of Dissociation | 70.793 | 69.395 |

| Crystal Lattice Energy | Not determined experimentally | 510.597 |

Spectroscopic Property Prediction

Ab initio molecular dynamics (AIMD) is a method that can predict spectroscopic properties like infrared (IR) spectra by simulating the motion of atoms over time based on forces calculated from first principles. researchgate.netnih.gov This approach is particularly valuable as it can account for anharmonic effects that are often missed in static calculations. researchgate.net The predicted spectra can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental results. researchgate.netnih.gov Machine learning models trained on AIMD data are also emerging as a powerful tool to accelerate the prediction of IR spectra. arxiv.orgrsc.org While specific AIMD studies on this compound are not available, the methodology has been successfully applied to a range of organic molecules, indicating its potential for accurately predicting the vibrational spectrum of this compound. researchgate.netarxiv.orgrsc.orgmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations can offer insights into the conformational dynamics, aggregation behavior, and interactions of molecules in various environments. For instance, MD simulations have been used to study the self-assembly of surfactants like cetyltrimethylammonium bromide (CTAB) and sodium octyl sulfate (B86663) (SOS) in aqueous solutions, revealing how aggregate shapes evolve with changing compositions. rsc.org Similarly, MD simulations have been employed to investigate the adsorption mechanisms of collectors like dodecylamine (B51217) hydrochloride on mineral surfaces, which is relevant to flotation processes. nih.gov

For this compound, MD simulations could be used to explore its behavior in solution, its interaction with surfaces, and its conformational landscape. The Automated Topology Builder (ATB) is a resource that can facilitate the development of force fields necessary for such simulations of molecules like octylamine (B49996). uq.edu.au Snapshots from MD simulations can visualize the arrangement of molecules, such as the lamellar structure of surfactants, providing a qualitative understanding of their organization. researchgate.net

Computational Studies of Intermolecular Interactions

Understanding the non-covalent interactions that govern the behavior of molecules is crucial. Computational methods can quantify and characterize these interactions.

Solvation Phenomena: The interaction of a solute with its solvent is a key aspect of its chemistry. Computational studies can model solvation by treating the solvent either explicitly (as individual molecules) or implicitly (as a continuum). These models are essential for accurately predicting properties in solution.

Applications of + 2 Octylamine Hydrochloride in Materials Science and Industrial Chemical Processes

(+)-2-Octylamine hydrochloride and its related amine counterparts have found specialized applications in materials science and industrial chemistry, contributing to the development of advanced polymers, nanomaterials, and energy technologies. Its specific molecular structure, featuring a chiral center and an eight-carbon alkyl chain, allows it to function as a versatile capping agent, surface modifier, and a structural component in complex hybrid materials.

Environmental Chemical Fate and Degradation Studies of + 2 Octylamine Hydrochloride

The environmental fate of (+)-2-Octylamine hydrochloride, a chiral primary amine, is governed by a combination of biological and physical processes. Understanding its behavior in various environmental compartments is essential for assessing its potential impact and persistence.

Emerging Research Directions and Future Outlook for + 2 Octylamine Hydrochloride

The field of chiral chemistry is continually evolving, driven by the demand for enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science. nih.gov As a fundamental chiral primary amine, (+)-2-Octylamine hydrochloride serves as a model and a potential building block for significant advancements. Emerging research is focused on refining its synthesis, expanding its applications, and integrating it into sustainable chemical practices.

Q & A

Q. What are the key physicochemical properties of (+)-2-Octylamine hydrochloride that researchers should consider during experimental design?

this compound (CAS 5984-59-8) is a chiral amine salt with a molecular formula of C₈H₁₉N·HCl and a molecular weight of 165.7 g/mol. Key properties include:

- Purity : ≥95% (batch-specific certificates required) .

- UV/Vis absorbance : λmax at 202 nm, useful for concentration determination .

- Stability : Stable for ≥5 years when stored at -20°C in crystalline form .

- Solubility : Typically soluble in polar solvents (e.g., water, methanol), but solvent compatibility should be verified experimentally.

Table 1: Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₉N·HCl | |

| Purity | ≥95% | |

| Storage Conditions | -20°C, crystalline solid | |

| UV/Vis λmax | 202 nm |

Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?

- UV-Vis Spectroscopy : Quantify concentration using absorbance at 202 nm .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection for purity assessment. Method validation should include retention time matching and spike-recovery tests .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, with deuterated solvents (e.g., D₂O) to avoid interference .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .

Methodological Tip : Always include batch-specific certificates of analysis and replicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers .

- Synthetic Routes : Asymmetric synthesis employing chiral catalysts (e.g., BINAP-metal complexes) to favor the (+)-enantiomer .

- Quality Control : Regularly validate enantiomeric excess (ee) via polarimetry or chiral derivatization followed by GC/MS .

Q. What experimental strategies mitigate instability of this compound in aqueous solutions?

- pH Control : Maintain solutions at pH 4–6 to prevent amine hydrolysis. Buffers like citrate or phosphate are recommended .

- Temperature : Avoid prolonged exposure to >25°C; use cold storage for stock solutions .

- Lyophilization : For long-term storage, lyophilize aliquots and reconstitute fresh before use .

Q. How can researchers resolve discrepancies in reported stability data for this compound under different storage conditions?

- Controlled Stability Studies : Design accelerated degradation experiments (e.g., 40°C/75% relative humidity) and compare degradation kinetics with literature .

- Analytical Harmonization : Standardize methods (e.g., HPLC conditions) across labs to reduce variability .

- Data Reconciliation : Use multivariate analysis to isolate factors (e.g., humidity, light exposure) causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.